molecular formula C33H44O8 B190442 Helvolic acid CAS No. 29400-42-8

Helvolic acid

Cat. No. B190442
CAS RN: 29400-42-8
M. Wt: 568.7 g/mol
InChI Key: MDFZYGLOIJNNRM-OAJDADRGSA-N
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Future Directions

Helvolic acid and its derivatives have shown potent antibacterial activities . In particular, some derivatives exhibited strongly Staphylococcus aureus inhibitory activity . These findings suggest that this compound and its derivatives could be further explored for their potential as antibacterial agents.

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: Helvolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as helvolinic acid and 6-desacetoxy-helvolic acid .

properties

IUPAC Name

(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFZYGLOIJNNRM-OAJDADRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017874
Record name Helvolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29400-42-8
Record name Helvolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29400-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helvolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helvolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELVOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of helvolic acid?

A1: this compound is a potent inhibitor of bacterial protein synthesis. It binds to elongation factor 2 (EF-2), a key protein involved in the translocation step of protein synthesis. [] This binding disrupts the movement of ribosomes along messenger RNA, effectively halting protein production. []

Q2: How does this compound's bacteriostatic activity differ from its bactericidal activity?

A2: this compound can exhibit both bacteriostatic and bactericidal effects, depending on the concentration and the target bacterial species. At lower concentrations, it primarily inhibits bacterial growth (bacteriostatic), while at higher concentrations, it can directly kill bacteria (bactericidal). [, ]

Q3: What evidence suggests that this compound plays a role in fungal pathogenesis?

A3: Research on the insect pathogen Metarhizium robertsii indicates that this compound contributes to fungal infection. Studies demonstrate that fungal strains lacking this compound production show significantly reduced virulence against insects compared to wild-type strains. [] This suggests that this compound may act as a virulence factor, potentially by suppressing the host's protective microbiome. [, ]

Q4: How does this compound affect osteoclast formation and function?

A4: Studies have shown that this compound can inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis and bone resorption. [] It achieves this by suppressing the activation of nuclear factor of activated T cells 1 (NFATc1), a crucial transcription factor in osteoclast differentiation. [] This leads to a decrease in the expression of osteoclast-specific genes, ultimately hindering osteoclast formation and bone resorption. []

Q5: Does this compound impact the plant microbiome?

A5: Yes, research indicates that this compound production by Sarocladium oryzae influences the composition of the rice microbiome. Specifically, this compound-producing strains can eliminate bacteria like Bacillus cereus, which is typically found in healthy rice plants and exhibits antagonistic activity against the fungus. [] This suggests that this compound may facilitate fungal colonization by suppressing competing microbes. [, ]

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C33H48O8, and its molecular weight is 572.7 g/mol. [, , , , , , , ]

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR techniques, is crucial for elucidating the structure of this compound. [, , , , , ] High-resolution mass spectrometry (HRMS) is also employed for accurate mass determination and structural analysis. [, , , , , ] Electronic circular dichroism (ECD) spectroscopy can be used to determine the absolute configuration of chiral centers in this compound. [, ]

Q8: What unique structural features contribute to the biological activity of this compound?

A8: this compound possesses a complex tetracyclic ring system characteristic of fusidane-type antibiotics. [, , ] The presence of specific functional groups, such as hydroxyl groups at C-3 and C-25 and acetoxy groups at C-6 and C-16, is crucial for its biological activity. [, , , , ]

Q9: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A9: Yes, several studies have explored the SAR of this compound and its derivatives. For instance, research on this compound derivatives with antibacterial activity against Streptococcus agalactiae has provided insights into the importance of the C-6 and C-16 acetoxy groups for activity. [] Additionally, the role of the C-29 methyl group has been investigated in the context of its biosynthesis. [, ]

Q10: What are the implications of the observed horizontal gene transfer (HGT) events involving fusidane biosynthetic gene clusters?

A10: The identification of HGT events in the evolutionary history of fusidane BGCs suggests that the ability to produce these antibiotics has been disseminated among diverse fungal species. [] This has important implications for understanding the distribution and evolution of antibiotic resistance, as well as for exploring the potential of these BGCs for generating novel antibiotic analogs. []

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